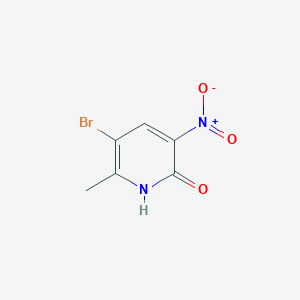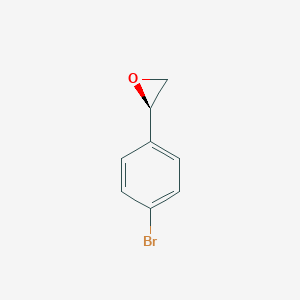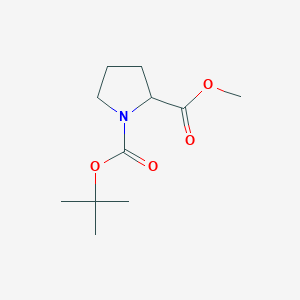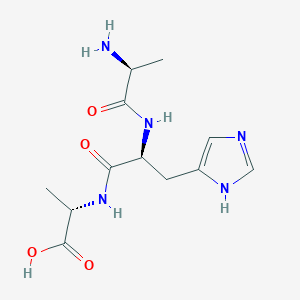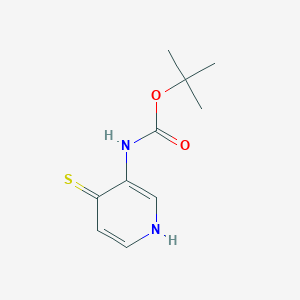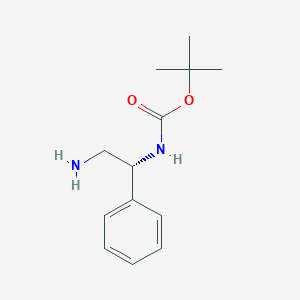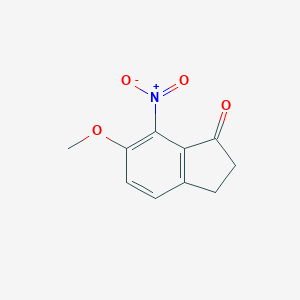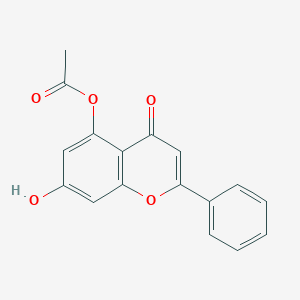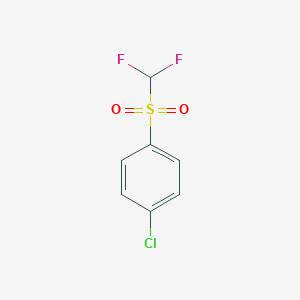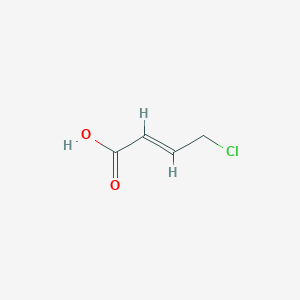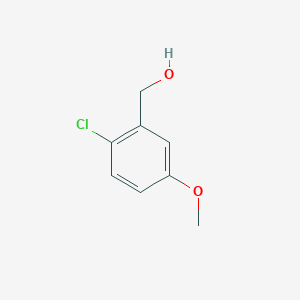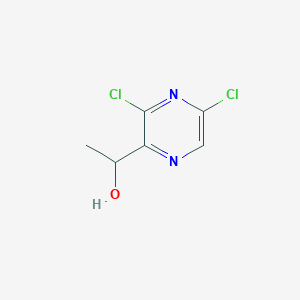
1-(3,5-Dichloropyrazin-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dichloropyrazin-2-yl)ethanol, also known as DCPE, is a chemical compound that belongs to the pyrazine family. It is a white crystalline solid that is soluble in organic solvents, such as ethanol and methanol. DCPE has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
Wirkmechanismus
1-(3,5-Dichloropyrazin-2-yl)ethanol acts as a positive allosteric modulator of GABA receptors, which increases the activity of these receptors in response to the binding of GABA. This results in an overall decrease in neuronal excitability and a reduction in the release of neurotransmitters, such as glutamate. 1-(3,5-Dichloropyrazin-2-yl)ethanol also enhances the activity of acetylcholine receptors by binding to a specific site on the receptor, which increases the sensitivity of the receptor to acetylcholine.
Biochemische Und Physiologische Effekte
1-(3,5-Dichloropyrazin-2-yl)ethanol has been shown to have a range of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant properties. It has also been found to improve cognitive function and memory in animal models, suggesting potential therapeutic applications for neurological disorders, such as Alzheimer's disease and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,5-Dichloropyrazin-2-yl)ethanol has several advantages for lab experiments, including its high solubility in organic solvents and its ability to selectively modulate the activity of specific neurotransmitter receptors. However, 1-(3,5-Dichloropyrazin-2-yl)ethanol also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and store the compound safely.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3,5-Dichloropyrazin-2-yl)ethanol, including the development of new therapeutic applications for neurological disorders, such as Alzheimer's disease and epilepsy. Further studies are also needed to investigate the long-term effects of 1-(3,5-Dichloropyrazin-2-yl)ethanol on neuronal function and to determine the optimal dosage and administration methods for therapeutic use. Additionally, research is needed to explore the potential interactions between 1-(3,5-Dichloropyrazin-2-yl)ethanol and other drugs or compounds that may affect its activity or toxicity.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dichloropyrazin-2-yl)ethanol has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to modulate the activity of GABA receptors, which are involved in regulating neuronal excitability and neurotransmitter release. 1-(3,5-Dichloropyrazin-2-yl)ethanol has also been found to enhance the activity of acetylcholine receptors, which play a critical role in cognitive function and memory.
Eigenschaften
CAS-Nummer |
136866-33-6 |
|---|---|
Produktname |
1-(3,5-Dichloropyrazin-2-yl)ethanol |
Molekularformel |
C6H6Cl2N2O |
Molekulargewicht |
193.03 g/mol |
IUPAC-Name |
1-(3,5-dichloropyrazin-2-yl)ethanol |
InChI |
InChI=1S/C6H6Cl2N2O/c1-3(11)5-6(8)10-4(7)2-9-5/h2-3,11H,1H3 |
InChI-Schlüssel |
UEWSWHQYNSLCSK-UHFFFAOYSA-N |
SMILES |
CC(C1=NC=C(N=C1Cl)Cl)O |
Kanonische SMILES |
CC(C1=NC=C(N=C1Cl)Cl)O |
Synonyme |
1-(3,5-Dichloropyrazin-2-yl)ethanol |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

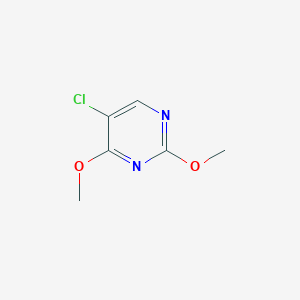
![3',6'-Diacetyloxy-2',7'-dichloro-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B180066.png)
